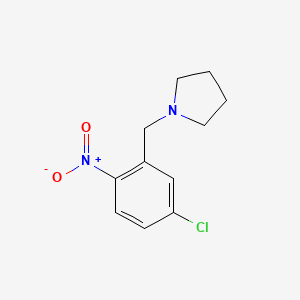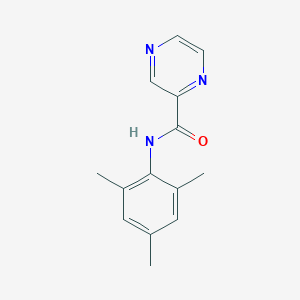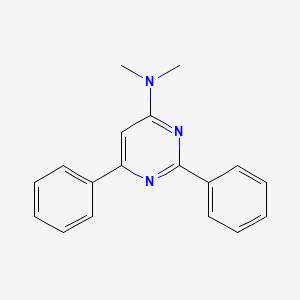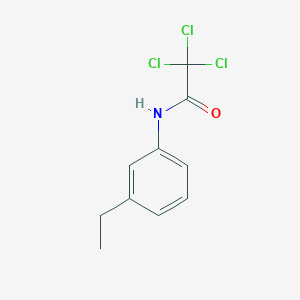
1-(5-chloro-2-nitrobenzyl)pyrrolidine
Descripción general
Descripción
1-(5-chloro-2-nitrobenzyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine derivative that has a nitro group and a chloro group attached to a benzene ring. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)pyrrolidine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which could lead to the development of new drugs for the treatment of Alzheimer's disease. It has also been shown to modulate the activity of certain receptors such as the GABA-A receptor, which could lead to the development of new anxiolytic drugs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme or receptor it interacts with. It has been shown to inhibit the activity of acetylcholinesterase, which could lead to an increase in acetylcholine levels in the brain and improve cognitive function. It has also been shown to modulate the activity of the GABA-A receptor, which could lead to anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-chloro-2-nitrobenzyl)pyrrolidine in lab experiments include its ability to selectively modulate the activity of certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. Its limitations include its potential toxicity and the need for further studies to understand its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-(5-chloro-2-nitrobenzyl)pyrrolidine. These include the development of new drugs based on its ability to modulate the activity of certain enzymes and receptors, the study of its long-term effects on the body, and the exploration of its potential applications in other scientific fields such as materials science and catalysis.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its ability to selectively modulate the activity of certain enzymes and receptors makes it a valuable tool compound in biochemical and physiological studies. Further research is needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-nitrobenzyl)pyrrolidine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its ability to modulate the activity of certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. It has also been used as a tool compound in biochemical and physiological studies to understand the mechanisms of certain biological processes.
Propiedades
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOWAWPJQQOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)
![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)


![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)
![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)